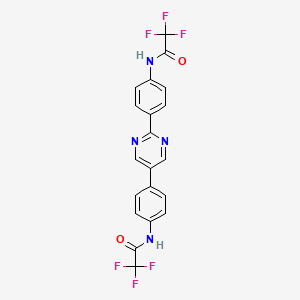
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2,2,2-trifluoroacetamide)
Vue d'ensemble
Description
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2,2,2-trifluoroacetamide), commonly known as PFTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PFTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 612.62 g/mol.
Applications De Recherche Scientifique
PFTA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PFTA has shown promising results as an anticancer agent, antiviral agent, and anti-inflammatory agent. In material science, PFTA has been used as a precursor for the synthesis of novel polymers and materials. In analytical chemistry, PFTA has been used as a derivatizing agent for the analysis of amino acids and peptides.
Mécanisme D'action
The mechanism of action of PFTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, PFTA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In viruses, PFTA has been shown to inhibit the activity of the protease enzyme, which is involved in viral replication. In inflammation, PFTA has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
PFTA has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In cancer cells, PFTA has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In viruses, PFTA has been shown to inhibit viral replication and reduce viral load. In inflammation, PFTA has been shown to reduce the production of inflammatory mediators and alleviate pain and swelling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFTA is its high purity and stability, which makes it a suitable compound for various laboratory experiments. PFTA is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of PFTA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. PFTA also has a relatively short half-life, which means it may not be suitable for long-term studies.
Orientations Futures
There are several future directions for research on PFTA. One direction is to explore its potential as a drug delivery system, as PFTA has been shown to be a suitable precursor for the synthesis of various polymers and materials. Another direction is to investigate its potential as a diagnostic tool, as PFTA has been used as a derivatizing agent for the analysis of amino acids and peptides. Additionally, further studies are needed to fully understand the mechanism of action of PFTA and its potential applications in various fields.
Conclusion
In conclusion, PFTA is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about PFTA, it has the potential to make significant contributions to various fields of scientific research.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[4-[2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]pyrimidin-5-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N4O2/c21-19(22,23)17(31)29-14-5-1-11(2-6-14)13-9-27-16(28-10-13)12-3-7-15(8-4-12)30-18(32)20(24,25)26/h1-10H,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDARABJFWYHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3452141.png)
![ethyl ({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B3452147.png)
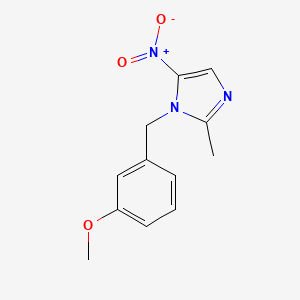


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3452163.png)

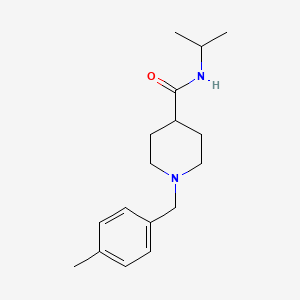
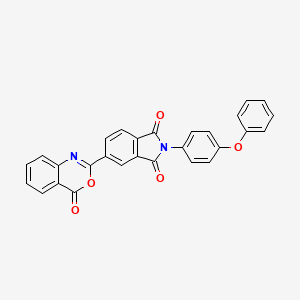

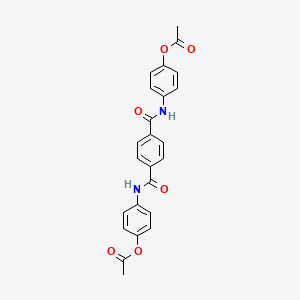
![1,5-dimethyl-3,7-bis[(4-methylphenyl)sulfonyl]-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3452229.png)
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3452230.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-nitrobenzamide](/img/structure/B3452232.png)